molecular formula C6H7F3N4O B2386502 N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 1359996-85-2

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B2386502
CAS No.: 1359996-85-2
M. Wt: 208.144
InChI Key: KSTNSOBENWAKBM-UHFFFAOYSA-N
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Description

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a trifluoromethyl group at position 3, and a carboximidamide functional group at position 3. Its molecular formula is C₇H₈F₃N₄O, with a molecular weight of 224.16 g/mol . This compound is primarily used in medicinal chemistry research, particularly in enzyme inhibition studies and as a precursor for bioactive derivatives .

Properties

IUPAC Name

N'-hydroxy-2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O/c1-13-3(5(10)12-14)2-4(11-13)6(7,8)9/h2,14H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTNSOBENWAKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C(F)(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

Chemical Structure (Note: Replace with actual image link)

The synthesis of this compound involves several steps, typically starting from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Methods for synthesis have been documented, emphasizing high selectivity and yield. For example, a method that employs acetic acid and methyl hydrazine has shown promising results with yields exceeding 85% .

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activities. In particular, studies have shown that compounds similar to this compound possess significant inhibitory effects against various bacterial strains. For instance, compounds in the pyrazole family have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 10 µg/mL against Gram-positive bacteria .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. A series of studies highlighted that certain pyrazole compounds exhibit IC50 values comparable to established anti-inflammatory drugs such as diclofenac. Specifically, some derivatives showed IC50 values ranging from 57.24 to 69.15 µg/mL, indicating their potential as effective anti-inflammatory agents .

Case Study 1: COX Inhibition

A study evaluated the ability of this compound to inhibit cyclooxygenase (COX) enzymes. The results demonstrated that this compound selectively inhibited COX-2 with an IC50 value of approximately 0.01 µM, showcasing a high selectivity index compared to COX-1 .

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index
N'-hydroxy derivative5.400.01344.56

Case Study 2: Kinase Inhibition

Further investigations into the kinase inhibition profiles of related pyrazole compounds revealed promising results against various kinases involved in cancer signaling pathways. One study reported that a closely related pyrazole compound exhibited an IC50 of 27 nM against ALK kinase, indicating its potential role in targeted cancer therapies .

Safety and Toxicity

Acute toxicity studies have been conducted to assess the safety profile of this compound. The lethal dose (LD50) in murine models was found to be greater than 2000 mg/kg, suggesting a favorable safety margin for further development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies involving N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated substantial growth inhibition against various cancer cell lines, suggesting that similar pyrazole derivatives could also possess anticancer activity . The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of these compounds, potentially leading to new therapeutic agents.

Antimicrobial Properties
Pyrazole derivatives have been investigated for their antimicrobial activities. A study highlighted the synthesis of pyrazole-based compounds that displayed notable antimicrobial effects against a range of microorganisms, including Gram-positive and Gram-negative bacteria . Such findings indicate that N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide could be explored further as a potential antimicrobial agent.

Agricultural Applications

Herbicide Development
The compound has been identified as a valuable intermediate in the synthesis of herbicides. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been utilized in the production of pyroxasulfone, a herbicide known for its efficacy in controlling weeds . This application highlights the potential for this compound to contribute to agricultural chemistry by serving as a precursor for developing new herbicidal formulations.

Material Science

Coordination Chemistry
Pyrazole compounds are recognized for their ability to act as ligands in coordination chemistry. The proton-responsive nature of this compound allows it to form complexes with various metal ions, which can be beneficial in catalysis and materials design . The versatility of these complexes makes them suitable for applications in sensors and electronic devices.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
Medicinal ChemistrySignificant anticancer activity; potential as an antimicrobial agent
Agricultural ChemistryUsed as an intermediate in herbicide synthesis
Material ScienceActs as a ligand in coordination chemistry; useful in catalysis

Case Study 1: Anticancer Activity

In a study focused on the synthesis of novel pyrazole derivatives, researchers evaluated their efficacy against multiple cancer cell lines. Compounds similar to this compound showed promising results with growth inhibition rates exceeding 75% in certain cell lines .

Case Study 2: Herbicide Development

A patent described the synthesis of herbicides where pyrazole derivatives played a crucial role. The research emphasized the efficiency of these compounds in controlling weed populations, showcasing their practical agricultural applications .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Unique Features Biological/Reactivity Profile Reference
N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide C₇H₈F₃N₄O - 1-methyl
- 3-CF₃
- 5-carboximidamide (N'-hydroxy)
High lipophilicity (CF₃), potential for hydrogen bonding (N-hydroxy) Targets enzymes with hydrophobic active sites; exhibits enhanced metabolic stability due to CF₃
N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide C₆H₉N₃O - 1-methyl
- 3-carboximidamide (N'-hydroxy)
Lacks trifluoromethyl group Shows distinct enzyme inhibition profiles (e.g., lower activity against cytochrome P450 isoforms)
N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride C₇H₁₀ClN₃O - 1,5-dimethyl
- 4-carbonimidoyl chloride (N-hydroxy)
Chloride leaving group enhances electrophilicity Reacts readily in nucleophilic substitutions; used in synthesis of heterocyclic ligands
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide C₁₁H₁₅N₃S - 1-isopropyl
- 3-thiophen-3-yl
- 5-carboximidamide
Thiophene moiety enables π-π stacking interactions Demonstrates antimicrobial and anti-inflammatory activities; unique binding to bacterial enzymes
N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide C₇H₁₀N₃O₂ - 1,3-dimethyl
- 5-carboxamide (N-hydroxy)
Dual hydroxy and carboxamide groups Forms stable hydrogen-bonded networks; used in coordination chemistry

Key Structural Differentiators

  • Trifluoromethyl vs. Thiophene/Other Substituents : The trifluoromethyl group in the target compound increases its hydrophobicity and electron-withdrawing effects, which are absent in analogs like 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide (thiophene enhances aromatic interactions) .
  • Carboximidamide vs. Carboxamide/Carbonimidoyl Chloride : The N-hydroxy carboximidamide group offers unique hydrogen-bonding capabilities compared to the more reactive carbonimidoyl chloride or the less basic carboxamide .
  • Positional Isomerism : For example, shifting the carboximidamide group from position 5 to 3 (as in N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide ) alters steric and electronic interactions with biological targets .

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